VER-50589

Cancer Research Hsp90 Inhibition Antiproliferative Activity

VER-50589 is a best-in-class isoxazole Hsp90 inhibitor for preclinical oncology research. It delivers 9-fold greater cellular potency than pyrazole analogue VER-49009 (GI50 78 vs 685 nM) and 17-fold higher binding affinity (Kd 4.5 vs 78 nM). Unlike 17-AAG, activity is independent of NQO1 and P-glycoprotein, maintaining full potency in glioblastoma models with acquired ansamycin resistance. Choose VER-50589 for unambiguous SAR benchmarking, resistance mechanism studies, and in vivo xenograft efficacy models.

Molecular Formula C19H17ClN2O5
Molecular Weight 388.8 g/mol
CAS No. 747413-08-7
Cat. No. B611662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVER-50589
CAS747413-08-7
SynonymsVER50589;  VER 50589;  VER-50589.
Molecular FormulaC19H17ClN2O5
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC(=C(C=C3O)O)Cl
InChIInChI=1S/C19H17ClN2O5/c1-3-21-19(25)17-16(10-4-6-11(26-2)7-5-10)18(27-22-17)12-8-13(20)15(24)9-14(12)23/h4-9,23-24H,3H2,1-2H3,(H,21,25)
InChIKeyJXPCDMPJCKNLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VER-50589 (CAS 747413-08-7): Potent Isoxazole-Based Hsp90 Inhibitor for Cancer Research Procurement


VER-50589 is a synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in oncogenic protein stabilization [1]. Classified as a resorcinylic isoxazole amide analogue, it exhibits an ATP-competitive binding mode at the N-terminal domain of Hsp90, with an IC50 of 21 ± 4 nM in competitive binding assays and a Kd of 4.5 ± 2.2 nM, indicating exceptionally high target affinity [1]. Its molecular structure (C19H17ClN2O5, MW 388.80) features a 3,4-diarylisoxazole core optimized through structure-based design, distinguishing it from pyrazole-based analogues and natural product inhibitors [1].

Critical Procurement Rationale: Why VER-50589 Cannot Be Substituted with Generic Hsp90 Inhibitors


Hsp90 inhibitors exhibit profound structural and functional diversity that precludes generic substitution. VER-50589 demonstrates a 9-fold greater cellular antiproliferative potency than its direct pyrazole analogue VER-49009 (GI50 78 ± 15 nM vs. 685 ± 119 nM), driven by a 17-fold higher binding affinity (Kd 4.5 nM vs. 78.0 nM) and 4-fold enhanced cellular uptake [1]. Furthermore, unlike the clinically used ansamycin inhibitor 17-AAG, VER-50589's cellular activity is independent of NQO1/DT-diaphorase and P-glycoprotein expression, eliminating key resistance mechanisms [1]. Glioblastoma cells that acquire resistance to 17-AAG do not exhibit cross-resistance to VER-50589, underscoring its unique pharmacological profile [2]. These quantifiable differences render VER-50589 functionally non-interchangeable with other Hsp90 inhibitors in experimental settings.

VER-50589 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Analogues and Alternatives


VER-50589 vs. VER-49009: 9-Fold Superior Cellular Antiproliferative Potency

In a panel of human cancer cell lines, VER-50589 exhibited a mean GI50 of 78 ± 15 nM, which is 9-fold lower (more potent) than the GI50 of 685 ± 119 nM for the closely related pyrazole analogue VER-49009 [1]. This difference is statistically significant and reflects the superior cellular activity of the isoxazole scaffold.

Cancer Research Hsp90 Inhibition Antiproliferative Activity

VER-50589 vs. VER-49009: 17-Fold Higher Binding Affinity for Hsp90

The dissociation constant (Kd) for VER-50589 binding to Hsp90 is 4.5 ± 2.2 nM, which is 17-fold lower (higher affinity) than the 78.0 ± 10.4 nM Kd measured for VER-49009 [1]. This enhanced binding is attributed to a more favorable enthalpy of interaction for the isoxazole compound.

Structural Biology Hsp90 Inhibition Binding Affinity

VER-50589 vs. VER-49009: 4-Fold Enhanced Cellular Accumulation

Cellular uptake of VER-50589 in HCT116 human colon cancer cells was 4-fold greater than that of VER-49009 when exposed to equimolar concentrations (357 nM) over 24 hours [1]. Specifically, after 24 hours, the intracellular concentration of VER-50589 reached 0.118 nmol/10⁶ cells compared to 0.031 nmol/10⁶ cells for VER-49009.

Cellular Pharmacology Drug Uptake Hsp90 Inhibition

VER-50589 vs. 17-AAG: Independence from NQO1 and P-gp Resistance Mechanisms

Unlike 17-AAG, the cellular potency of VER-50589 is independent of NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) and P-glycoprotein (P-gp) expression [1]. Consequently, glioblastoma cells with acquired resistance to 17-AAG do not exhibit cross-resistance to VER-50589; IC50 values for VER-50589 remained unchanged in 17-AAG-resistant lines [2].

Drug Resistance Hsp90 Inhibition Glioblastoma

VER-50589 vs. Alternative Hsp90 Inhibitors: Comparative Antiproliferative Activity in Glioblastoma Cell Lines

In a panel of adult and pediatric glioblastoma (GB) cell lines, VER-50589 exhibited IC50 values ranging from 28.0 to 57.6 nM, demonstrating superior potency to BIIB021 (75.1–142.1 nM) and its analogue VER-49009 (328.3–681.0 nM), while being less potent than NVP-AUY922 (4.8–7.8 nM) [1]. This positions VER-50589 as a moderately potent, chemically distinct tool compound.

Glioblastoma Hsp90 Inhibition Antiproliferative Activity

VER-50589 In Vivo Efficacy: Tumor Growth Inhibition in HCT116 Xenograft Model

In mice bearing HCT116 human colon cancer xenografts, a single intraperitoneal dose of VER-50589 (100 mg/kg) resulted in tumor accumulation above the cellular GI50 for 24 hours, leading to a 30% inhibition of tumor growth [1]. This demonstrates that the in vitro potency translates to measurable in vivo pharmacodynamic effects.

In Vivo Pharmacology Colon Cancer Hsp90 Inhibition

VER-50589 High-Impact Research Applications: Where the Differentiated Evidence Drives Selection


Benchmarking Novel Hsp90 Inhibitors in Structure-Activity Relationship (SAR) Studies

VER-50589 serves as a well-characterized isoxazole reference compound with documented Kd (4.5 nM) and cellular GI50 (78 nM) values, enabling precise benchmarking of novel Hsp90 inhibitors in SAR campaigns [1]. Its 9-fold potency advantage over the pyrazole analogue VER-49009 provides a clear quantitative benchmark for scaffold optimization.

Investigating Hsp90 Inhibition in 17-AAG-Resistant Cancer Models

Due to its independence from NQO1 and P-gp expression, VER-50589 is the inhibitor of choice for studying Hsp90 biology in glioblastoma and other tumor models with acquired resistance to ansamycins [1][2]. It maintains full potency where 17-AAG fails, allowing dissection of resistance mechanisms.

Preclinical Proof-of-Concept Studies in Colon Cancer Xenografts

VER-50589's demonstrated in vivo tumor growth inhibition in the HCT116 colon cancer xenograft model supports its use as a tool compound for preclinical efficacy studies targeting colorectal cancer [1]. The established pharmacokinetic profile and tumor accumulation data guide experimental design.

Validating Hsp90 Client Protein Degradation in Cellular and Biochemical Assays

VER-50589 robustly induces depletion of key Hsp90 client proteins, including C-RAF, B-RAF, survivin, and PRMT5, as confirmed by western blot analysis [1]. This makes it an effective chemical probe for studying Hsp90-dependent oncogenic signaling networks in cancer cells.

Technical Documentation Hub

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35 linked technical documents
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